2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
2,4-Dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including dioxo, pentyl, pyridinylmethyl, and carboxamide, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using pentyl halides in the presence of a base such as potassium carbonate.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced using pyridin-3-ylmethyl halides.
Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of the corresponding carboxylic acid derivative with an amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The presence of the pyridin-3-ylmethyl group allows for electrophilic and nucleophilic substitution reactions, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its interactions with various biological targets.
Medicine
In medicine, this compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which have biological significance.
Uniqueness
What sets 2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-3-4-10-24-19(26)16-8-7-15(11-17(16)23-20(24)27)18(25)22-13-14-6-5-9-21-12-14/h5-9,11-12H,2-4,10,13H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZIYLPFZYWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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